molecular formula C27H23IN2O5S B306435 4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Numéro de catalogue B306435
Poids moléculaire: 614.5 g/mol
Clé InChI: VAMIKXKGEJPUIE-NWEZUEQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C29H27IN2O5S. It is also known as I-BET-151, which is a small molecule inhibitor that targets BET bromodomains. BET bromodomains are a family of proteins that play a critical role in gene transcription regulation. I-BET-151 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mécanisme D'action

I-BET-151 targets BET bromodomains, which are a family of proteins that play a critical role in gene transcription regulation. BET bromodomains bind to acetylated lysine residues on histones, which are critical for the regulation of gene expression. By inhibiting BET bromodomains, I-BET-151 prevents the binding of BET proteins to acetylated lysine residues, thereby inhibiting the expression of genes involved in various diseases.
Biochemical and physiological effects:
I-BET-151 has been shown to have several biochemical and physiological effects. In cancer, I-BET-151 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in cancer cell survival and metastasis. In inflammation, I-BET-151 suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the expression of genes involved in the inflammatory response. In cardiovascular diseases, I-BET-151 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of I-BET-151 is its high potency and selectivity towards BET bromodomains. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. However, one of the limitations of I-BET-151 is its low solubility, which can affect its bioavailability and limit its therapeutic efficacy. It also exhibits off-target effects, which can lead to undesirable side effects.

Orientations Futures

There are several future directions for the development of I-BET-151. One of the directions is to improve its solubility and bioavailability to enhance its therapeutic efficacy. Another direction is to develop more selective BET bromodomain inhibitors to reduce off-target effects. Additionally, I-BET-151 can be used as a tool compound to study the role of BET bromodomains in various diseases and to identify new therapeutic targets.

Méthodes De Synthèse

The synthesis of I-BET-151 involves several steps, including the synthesis of the key intermediate compound, 4-[(2-iodo-4-methoxyphenyl)methyl]phenol, and its subsequent reaction with 3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The final step involves the esterification of the resulting compound with 4-carboxybenzaldehyde. The overall yield of the synthesis process is around 10-15%.

Applications De Recherche Scientifique

I-BET-151 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, I-BET-151 has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer cells. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. In inflammation, I-BET-151 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. In cardiovascular diseases, I-BET-151 has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

Propriétés

Nom du produit

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Formule moléculaire

C27H23IN2O5S

Poids moléculaire

614.5 g/mol

Nom IUPAC

4-[[2-iodo-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16-,29-27?

Clé InChI

VAMIKXKGEJPUIE-NWEZUEQQSA-N

SMILES isomérique

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

SMILES canonique

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.